molecular formula C21H23N3O6S B3438998 3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Cat. No.: B3438998
M. Wt: 445.5 g/mol
InChI Key: REITUVNMPJANOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a benzisothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the trimethoxybenzoyl group and piperazine ring further enhances its chemical properties, making it a valuable molecule in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common route includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the intermediate 3,4,5-trimethoxybenzoylpiperazine . This intermediate is then reacted with 1,2-benzisothiazole-1,1-dione in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxybenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the benzisothiazole core may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4,5-Trimethoxybenzoyl)piperazino]-1H-1,2-benzisothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-28-16-12-14(13-17(29-2)19(16)30-3)21(25)24-10-8-23(9-11-24)20-15-6-4-5-7-18(15)31(26,27)22-20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REITUVNMPJANOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 3
Reactant of Route 3
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 4
Reactant of Route 4
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
Reactant of Route 6
Reactant of Route 6
3-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.